Comprehensive Technical Guide on (5-Methyl-1H-pyrazol-3-yl)methanol: Structural Dynamics, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on (5-Methyl-1H-pyrazol-3-yl)methanol: Structural Dynamics, Synthesis, and Applications in Drug Development
Executive Summary
(5-Methyl-1H-pyrazol-3-yl)methanol (CAS: 29004-73-7) is a highly versatile, bifunctional heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Characterized by a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms—this compound is heavily utilized in the synthesis of complex hybrid pharmaceutical agents. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of its structural dynamics, validated synthetic protocols, and its emerging role in combating antimicrobial and antifungal resistance.
Physicochemical Profiling & Structural Dynamics
To effectively utilize (5-methyl-1H-pyrazol-3-yl)methanol in rational drug design, one must first understand its baseline physicochemical properties and structural behavior in solution.
Quantitative Physicochemical Data
The compound presents as a stable solid under standard conditions, making it highly manageable for benchtop synthesis and bulk manufacturing.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 29004-73-7 |
| Molecular Formula | C5H8N2O |
| Molecular Weight | 112.13 g/mol |
| Standard Purity (Commercial) | ≥ 95% |
| Physical Form | Solid |
| InChI Key | SYDSMFCVIJNHEN-UHFFFAOYSA-N |
Annular Tautomerism
A critical factor in the pharmacological application of this compound is its annular tautomerism. In solution, the N-H proton rapidly exchanges between the N1 and N2 positions. Consequently, (5-methyl-1H-pyrazol-3-yl)methanol and its synonym (3-methyl-1H-pyrazol-5-yl)methanol are chemically equivalent and exist in dynamic equilibrium[1].
This tautomerization is not merely a structural curiosity; it is a functional asset. It allows the pyrazole core to dynamically adapt its hydrogen-bonding network, acting interchangeably as a hydrogen bond donor or acceptor depending on the steric and electronic microenvironment of the target biological receptor.
Fig 1: Annular tautomerism of the pyrazole core shifting between 3-substituted and 5-substituted forms.
Mechanistic Role in Drug Development
The pyrazole ring is a "privileged scaffold" in drug discovery due to its high metabolic stability and favorable pharmacokinetic profile. The hydroxymethyl moiety acts as a highly reactive functional handle. By converting the hydroxyl group into a better leaving group (e.g., a chloride via Thionyl Chloride), the molecule becomes a potent electrophile primed for nucleophilic substitution (
This reactivity is foundational for synthesizing pyrazole-tetrazole hybrid compounds , which have shown remarkable efficacy across multiple therapeutic areas[2].
Table 2: Biological Targets & Applications of Pyrazole Hybrids
| Application Area | Mechanism of Action / Target | Efficacy Indicator |
| Antifungal | Inhibition of ergosterol synthesis in Candida auris | High zone of inhibition (12–16 mm) against fluconazole-resistant strains |
| Antimicrobial | Disruption of microbial cell wall integrity | Broad-spectrum pathogen clearance (e.g., Leishmania braziliensis) |
| Antidiabetic | Competitive inhibition of Alpha-amylase | Reduction in postprandial glucose spikes |
| Anticancer | Induction of apoptosis in specific tumor cell lines | Measurable cytotoxicity in in vitro tumor assays |
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity, synthetic workflows must be self-validating. The most reliable method for generating (5-methyl-1H-pyrazol-3-yl)methanol derivatives involves the reduction of an ester precursor using Lithium Aluminum Hydride (
Protocol: Reduction of Pyrazole Esters to Alcohols
Causality & Rationale:
-
Preparation & Activation:
-
Dissolve the pyrazole ester precursor (18.9 mmol) in 70 mL of anhydrous Tetrahydrofuran (THF).
-
Causality: Anhydrous THF is mandatory; any residual moisture will violently react with
, destroying the reagent and posing a severe safety hazard.
-
-
Reduction Phase:
-
Slowly add the ester solution to a pre-cooled suspension of
(26.3 mmol, ~1.4 eq) in 80 mL THF. -
Heat the reaction mixture to 65 °C (reflux) and agitate for 4 hours[2].
-
Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the high-Rf ester spot confirms complete conversion.
-
-
The Fieser Quench (Critical Step):
-
Cool the mixture strictly to 0 °C.
-
Sequentially add 1 mL of distilled water, 1 mL of 15% aqueous NaOH (0.125 g), and 3 mL of water[2].
-
Causality: Standard aqueous quenching of
creates a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter. The Fieser method intentionally forms a granular, crystalline sodium aluminate precipitate, ensuring zero product loss and rapid filtration.
-
-
Isolation:
-
Heat the mixture gently for 30 minutes to consolidate the solid. Filter the solid and concentrate the filtrate in vacuo[2].
-
-
Purification:
-
Purify the crude residue via silica gel column chromatography using a diethyl ether/methanol (97:3) gradient[4].
-
Fig 2: Standardized synthetic workflow for the reduction of pyrazole esters to alcohols using LiAlH4.
Analytical Validation & Quality Control
Before advancing the synthesized (5-methyl-1H-pyrazol-3-yl)methanol derivatives into biological assays, orthogonal analytical validation is required to confirm structural integrity[4]:
-
Nuclear Magnetic Resonance (NMR):
NMR (in or DMSO- ) must show the disappearance of the ester alkyl protons and the emergence of a distinct singlet/multiplet for the methylene protons adjacent to the hydroxyl group (~4.5 ppm). -
Fourier-Transform Infrared Spectroscopy (FT-IR): Validation requires the observation of a broad O-H stretching frequency band between 3200–3400
, confirming the successful reduction to the alcohol[4]. -
High-Resolution Mass Spectrometry (HRMS): Utilized to confirm the exact mass of the target compound, ensuring no over-reduction or side-product formation occurred during the reflux phase[4].
References
-
MDPI. "New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities". Organics 2024, 5(3), 290-297. [Link]
-
ResearchGate. "(PDF) New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities". ResearchGate. [Link]
